Enantiomeric Identity: (R)-7-carboxylic acid vs. (S)-7-carboxylic acid – Optical Rotation and Chiral Purity
The (R)-enantiomer (CAS 2165774-40-1) and (S)-enantiomer (CAS 2165489-69-8) are distinct chemical entities with opposite absolute configuration at the 7-position. Commercial suppliers report the (R)-enantiomer at ≥95% enantiomeric excess (ee) and ≥95% chemical purity , while the (S)-enantiomer is available as a separate catalog item (CAS 2165489-69-8) . The (R)-configuration places the carboxylic acid in a specific spatial orientation that, when incorporated into bioactive molecules, can produce markedly different target binding affinities – a phenomenon well-documented for chiral 1,4-oxazepane-containing noradrenaline reuptake inhibitors where (6S,7R) stereochemistry was critical for transporter selectivity [1].
| Evidence Dimension | Absolute configuration and enantiomeric purity at the 7-position |
|---|---|
| Target Compound Data | (R)-configuration (7R); purity 98%; ≥95% ee (supplier specification) |
| Comparator Or Baseline | (S)-configuration (7S; CAS 2165489-69-8); also available as single enantiomer |
| Quantified Difference | Opposite absolute configuration; ee ≥95% vs. racemic or opposite enantiomer; distinct biological activity potential demonstrated in related 1,4-oxazepane NRIs |
| Conditions | Supplier certificates of analysis; chiral HPLC or SFC; literature precedent from (6S,7R)-1,4-oxazepane NRI series |
Why This Matters
Procurement of the wrong enantiomer can lead to inverted or null biological activity in downstream chiral drug candidates, making enantiomeric specification a critical selection parameter.
- [1] Design, synthesis and biological evaluation of a novel series of peripheral-selective noradrenaline reuptake inhibitors. (6S,7R)-1,4-Oxazepane derivative 7 exhibited noradrenaline transporter inhibition with high selectivity against serotonin and dopamine transporters. PMID referenced via MEDLINE. https://jipmerlibrary.ovidds.com View Source
